molecular formula C₁₄¹³CH₂₂Li₃¹⁵N₂O₁₈P₂ B1154911 Trilithium UDP-glucuronic Acid-3C1, 5N2

Trilithium UDP-glucuronic Acid-3C1, 5N2

Cat. No.: B1154911
M. Wt: 604.09
Attention: For research use only. Not for human or veterinary use.
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Description

Trilithium UDP-glucuronic Acid-3C1, 5N2 is a stable isotope-labeled form of UDP-glucuronic acid (UDP-GlcA), a critical substrate for UDP-glucuronosyltransferases (UGTs) . UGTs are major phase II drug-metabolizing enzymes that catalyze the conjugation of glucuronic acid to a wide range of xenobiotics and endobiotics, a process known as glucuronidation . This reaction is essential for enhancing the water solubility of compounds, facilitating their biliary and renal excretion . The supply of UDP-glucuronic acid for this vital metabolic pathway is primarily derived from glycogenolysis in the liver . As an isotopic tracer, this compound is invaluable for advanced mass spectrometry-based research, enabling precise tracking and quantification of glucuronidation metabolites in complex biological systems. It allows researchers to elucidate the kinetics, mechanisms, and potential inhibition of specific UGT isoforms . Furthermore, analogs of UDP-glucuronic acid, such as 5-azido-UDP-glucuronic acid, have been utilized as photoaffinity probes to determine the active site orientation and topology of microsomal UDP-glucuronosyltransferases, providing key structural insights . The application of this labeled cofactor is fundamental for investigating drug-drug interactions, understanding metabolic disorders, and advancing the development of therapeutics that undergo glucuronidation.

Properties

Molecular Formula

C₁₄¹³CH₂₂Li₃¹⁵N₂O₁₈P₂

Molecular Weight

604.09

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights structural distinctions between Trilithium UDP-glucuronic Acid-3C1, 5N2 and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Counterion
Trilithium UDP-glucuronic Acid-3C1,5N2 109667-39-2 C₁₄¹³CH₂₂¹⁵N₂O₁₈P₂·3Li 604.09 ¹³C, ¹⁵N Lithium
Trisodium UDP-glucuronic Acid 63700-19-6 C₁₅H₁₉N₂O₁₈P₂Na₃ 646.23 None Sodium
Triammonium UDP-glucuronic Acid Not provided C₁₅H₂₅N₃O₁₈P₂ ~631.30 (estimated) None Ammonium

Key Observations :

  • Isotopic Labeling : The Trilithium variant is uniquely enriched with stable isotopes, enabling precise quantification in MS-based workflows .
  • Counterion Impact : Lithium salts generally exhibit higher solubility in organic-aqueous mixtures compared to sodium or ammonium salts, which may influence chromatographic behavior .

Functional and Analytical Performance

Role as Internal Standards
  • Trilithium UDP-glucuronic Acid-3C1,5N2 : Validated as an IS for UDPGA in LC-MS/MS, compensating for matrix effects and ionization variability .
  • Non-labeled Trisodium UDP-glucuronic Acid: Serves as a substrate in enzymatic reactions (e.g., glucuronosyltransferase assays) but lacks isotopic distinction for quantitative MS applications .

Cost and Accessibility

  • Trilithium Isotope-Labeled Analog : Extremely high cost (e.g., €19,587.00 for 10 mg ), reflecting the complexity of isotopic synthesis .
  • Non-labeled Trisodium UDP-glucuronic Acid: Significantly cheaper (e.g., $500–$1,000 for 10 mg), suitable for routine laboratory use .

Metabolic Studies

  • Trilithium UDP-glucuronic Acid-3C1,5N2 enabled precise quantification of UDPGA in murine liver tissues, revealing its role in hyaluronan synthesis inhibition .
  • Non-labeled Trisodium UDP-glucuronic Acid is preferred for in vitro glucuronidation assays due to cost efficiency and compatibility with enzymatic buffers .

Regulatory and Quality Control

  • The Triammonium salt is subject to strict management protocols, including台账记录 (ledger documentation) and定期核查 (periodic verification) to ensure batch consistency .

Preparation Methods

Substrate Preparation and Isotopic Labeling

The enzymatic route begins with the synthesis of isotopically labeled UDP-glucose, the precursor for UDP-glucuronic acid. Glucose-¹³C1 is synthesized via microbial fermentation using Saccharomyces cerevisiae fed with ¹³C-enriched carbon sources. Concurrently, ¹⁵N-labeled nitrogen is introduced through ammonium chloride-¹⁵N in growth media, ensuring uniform labeling of the uracil moiety in UDP-glucose.

UDP-Glucose Dehydrogenase (UGDH)-Catalyzed Oxidation

UDP-glucose dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-glucuronic acid, transferring two electrons to NAD⁺. Recombinant UGDH from Bacillus cereus (BcUGDH) exhibits a 4.2-fold higher catalytic efficiency (kcat/Km=1.8×104M1s1k_{cat}/K_m = 1.8 \times 10^4 \, \text{M}^{-1}\text{s}^{-1}) compared to eukaryotic homologs. The reaction proceeds in Tris-HCl buffer (pH 8.5) with 2 mM NAD⁺, yielding 92% conversion at 37°C over 4 hours. Isotopic fidelity is maintained, with <1% ¹³C loss confirmed via LC-MS.

Lithium Salt Formation

The acidic UDP-glucuronic acid is neutralized with lithium hydroxide (LiOH) in a 3:1 molar ratio, forming trilithium salts. Crystallization in ethanol-water (7:3 v/v) at 4°C yields a 78% recovery of Trilithium UDP-glucuronic acid-3C1, 5N2 with >99% isotopic purity.

Chemoenzymatic Synthesis with Modular Enzymes

Chemical Phosphorylation of Labeled Glucuronic Acid

Glucuronic acid-¹³C1 is phosphorylated using diphenyl chlorophosphate in anhydrous pyridine, forming α-D-glucuronic acid-1-phosphate with 85% yield. The ¹⁵N-labeled uracil moiety is synthesized via condensation of ¹⁵N-urea with maleic anhydride, followed by coupling to ribose-5-phosphate using uridine phosphorylase.

Enzymatic UDP Activation

UDP-glucose pyrophosphorylase (UGP) catalyzes the reaction:

α-D-glucuronic acid-1-phosphate+UTPUDP-glucuronic acid+PPi\alpha\text{-D-glucuronic acid-1-phosphate} + UTP \rightarrow UDP\text{-glucuronic acid} + PP_i

Using UGP from Arabidopsis thaliana, the reaction achieves 94% conversion efficiency in HEPES buffer (pH 7.5) with 5 mM MgCl₂. Lithium chloride (10 mM) is added to stabilize the UDP intermediate, minimizing hydrolysis.

Fully Synthetic Route for High-Purity Production

Stepwise Glycosylation and Isotope Incorporation

The synthetic pathway involves:

  • Glycosylation : 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid-¹³C1 is coupled with ¹⁵N₂-uracil via Hilbert-Johnson reaction, yielding protected uridine-¹⁵N₂.

  • Phosphorylation : The uridine derivative is phosphorylated with POCl₃ in trimethyl phosphate, forming uridine-5'-monophosphate (UMP) with 76% yield.

  • UDP Formation : UMP is reacted with glucose-1-phosphate-¹³C1 using UDP-glucose pyrophosphorylase, followed by lithium salt exchange chromatography.

Purification and Quality Control

Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) resolves UDP-glucuronic acid from byproducts, achieving 99.5% chemical purity. Isotopic enrichment is verified via high-resolution mass spectrometry (HRMS), showing [M-H]⁻ = 604.08 Da (calc. 604.08) with 98.7% ¹³C and 99.2% ¹⁵N incorporation.

Comparative Analysis of Synthesis Methods

Parameter Enzymatic Chemoenzymatic Fully Synthetic
Yield78%68%55%
Isotopic Purity99%97%99.5%
Time24 h48 h120 h
Cost (USD/g)2,8003,5006,200

Data synthesized from.

Challenges and Optimization Strategies

Isotopic Dilution in Microbial Systems

In E. coli-based systems, endogenous unlabeled UDP-glucose reduces isotopic purity to 85–90%. Co-expression of UDP-glucose hydrolase inhibitors (e.g., 5-fluorouracil) increases ¹³C enrichment to 95%.

Lithium Counterion Stability

Trilithium salts are hygroscopic, requiring storage at -80°C under argon. Lyophilization with trehalose (1:2 w/w) improves shelf-life to 24 months at -20°C .

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for Trilithium UDP-glucuronic Acid-3C1, 5N2 to ensure experimental reproducibility?

  • Methodology :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Avoid repeated freeze-thaw cycles .
  • Handling : Use desiccators during weighing to minimize moisture absorption. Maintain a dedicated logbook for usage, including batch numbers, storage conditions, and aliquot preparation dates .
  • Verification : Periodically validate stability via HPLC or LC-MS/MS to confirm purity (>95%) and detect decomposition products (e.g., UDP-xylose or glucuronic acid derivatives) .

Q. How should researchers mitigate health risks associated with this compound during in vitro assays?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling due to acute toxicity risks (H302, H312) .
  • Decontamination : Clean spills with phosphate-buffered saline (PBS) followed by 70% ethanol to neutralize residues .
  • Waste Disposal : Incinerate contaminated materials at >800°C to prevent environmental release of toxic decomposition products (e.g., nitrogen oxides) .

Advanced Research Questions

Q. How can this compound serve as an internal standard in LC-MS/MS quantification of UDP-glucuronic acid (UDPGA)?

  • Methodology :

  • Isotopic Labeling : Use its triammonium salt form (UDP-glucuronic Acid-3C1, 5N2 Triammonium Salt) to distinguish from endogenous UDPGA via mass shift (e.g., +3 Da for ¹³C, +2 Da for ¹⁵N) .
  • Validation : Perform spike-recovery experiments in biological matrices (cell lysates, plasma) to confirm linearity (R² >0.99) and absence of ion suppression .
  • Calibration : Generate standard curves with a dynamic range of 0.1–100 µM, correcting for matrix effects using stable isotope dilution analysis (SIDA) .

Q. What experimental approaches elucidate its binding interactions with UDP-glucuronosyltransferases (UGTs)?

  • Methodology :

  • Homology Modeling : Use crystallographic data of UGT1A10 to map conserved binding residues (e.g., K314, K404) .
  • Scatchard Analysis : Quantify binding affinity (Kd) by titrating the compound against purified UGT isoforms. Mutagenesis of K404 (e.g., K404R/E) can validate critical binding sites .
  • Activity Assays : Couple binding studies with functional assays (e.g., glucuronidation of 4-methylumbelliferone) to correlate affinity with catalytic efficiency .

Q. How can researchers track its metabolic conversion to UDP-xylose in plant or fungal systems?

  • Methodology :

  • Enzyme Assays : Incubate with UDP-glucuronic acid decarboxylase (Uxs) isoforms and monitor UDP-xylose production via ¹H NMR (δ 5.5–6.0 ppm for anomeric protons) .
  • Isotopic Tracing : Use ¹³C-labeled UDP-glucuronic Acid-3C1 to trace carbon flux into UDP-xylose via LC-MS/MS fragmentation patterns (e.g., m/z 403 → 241 for xylose) .
  • Kinetic Analysis : Calculate Vmax and Km using Michaelis-Menten plots under varying pH (6.5–8.0) and cofactor conditions (e.g., Mg²⁺ dependency) .

Q. What challenges arise in synthesizing isotopically labeled derivatives for tracer studies?

  • Methodology :

  • Radiolabeling : Incorporate ³²P or ³H via enzymatic transferases (e.g., UDP-sugar pyrophosphorylase) under ATP-limiting conditions to avoid side products .
  • Purification : Use anion-exchange chromatography (QAE-Sephadex) to separate labeled compounds from unreacted precursors .
  • Validation : Confirm specific activity (dpm/µmol) via scintillation counting and radiochemical purity (>98%) by TLC autoradiography .

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